alpha-Methyldopa hydrochloride
Description
Historical Context of Antihypertensive Agents and Centrally Acting Sympatholytics
The mid-20th century saw significant advancements in the pharmacological management of hypertension, a condition affecting a large portion of the adult population. nih.gov Before the 1950s, treatment options were limited and often associated with severe side effects. The introduction of agents like rauwolfia preparations, veratrum derivatives, and ganglion blockers marked the beginning of a new era in antihypertensive therapy. nih.gov
The subsequent decades brought a wave of more effective and better-tolerated drugs, including thiazide diuretics and beta-adrenergic inhibitors. nih.gov Within this landscape, centrally acting sympatholytic agents emerged as a distinct class. numberanalytics.comnih.gov These drugs act on the central nervous system to decrease the outflow of the sympathetic nervous system, which plays a crucial role in regulating blood pressure. numberanalytics.com Alpha-methyldopa was a pioneering drug in this class and quickly became a primary treatment for hypertension. nih.gov
Evolution of Research Perspectives on alpha-Methyldopa Hydrochloride
The scientific understanding of this compound's mechanism of action has evolved considerably since its introduction. Initially, its antihypertensive effect was thought to be due to the inhibition of the enzyme DOPA decarboxylase, leading to a reduction in the synthesis of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system. nih.govdrugbank.com This led to the "false neurotransmitter" hypothesis, which posited that alpha-methyldopa was converted to alpha-methylnorepinephrine, a less potent vasoconstrictor than norepinephrine, which would then be released by sympathetic nerves, resulting in lower blood pressure. biolife-publisher.it
Current Academic Significance and Unresolved Research Questions Pertaining to this compound
Despite the development of newer antihypertensive agents, this compound continues to hold academic significance. texas.gov Its established safety profile in certain populations, such as during pregnancy, makes it a continued area of study. ghsupplychain.org The World Health Organization includes methyldopa (B1676449) on its List of Essential Medicines for the management of pregnancy-induced hypertension. wikipedia.orgghsupplychain.org
Current research continues to explore various facets of alpha-methyldopa. One area of interest is its potential role in other therapeutic applications. For instance, studies have investigated its effects on the immune system and its potential as a tool to study autoimmune disorders. ebi.ac.uk
However, several research questions remain unresolved. The precise long-term effects of alpha-methyldopa on various organ systems are still under investigation. walshmedicalmedia.com Further research is also needed to fully elucidate the complex interplay between alpha-methyldopa, its metabolites, and various receptor systems in the body. wikipedia.org The potential for developing prodrugs of alpha-methyldopa with improved pharmacokinetic properties is another active area of academic inquiry. nih.gov For example, one study showed that a dipeptide mimetic prodrug of alpha-methyldopa demonstrated a 3.5-fold increase in intestinal permeability compared to the parent drug, suggesting a potential for improved absorption. nih.gov
Additionally, while its primary mechanism is well-established, the full spectrum of its pharmacological effects is not completely understood. wikipedia.org For example, the clinical significance of its minor effects on dopamine (B1211576) and serotonin (B10506) levels continues to be a topic of academic discussion. drugbank.comwalshmedicalmedia.com
Interactive Data Table: Key Research Milestones for this compound
| Year of Discovery/Introduction | Key Research Finding/Milestone |
| 1960 | Introduced as an antihypertensive agent. drugbank.comwikipedia.org |
| Early Research | Initially believed to act by inhibiting DOPA decarboxylase (the "false neurotransmitter" hypothesis). nih.govbiolife-publisher.it |
| Later Research | Established as a prodrug that is converted to the active metabolite alpha-methylnorepinephrine. nih.govdrugbank.compharmacology2000.com |
| Current Understanding | The primary mechanism is the stimulation of central alpha-2 adrenergic receptors by its active metabolite. nih.govdrugbank.compixorize.com |
| Ongoing Research | Investigation into new therapeutic applications and the development of novel prodrugs. ebi.ac.uknih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRUDGHSXOEXCE-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237018 | |
| Record name | alpha-Methyldopa hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884-39-9 | |
| Record name | (-)-α-Methyldopa hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyldopa hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methyldopa hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action of Alpha Methyldopa Hydrochloride
Central Alpha-2 Adrenergic Receptor Agonism
Biotransformation to Alpha-Methylnorepinephrine as the Primary Active Metabolite
Alpha-methyldopa, specifically the L-isomer, is actively transported into central adrenergic neurons. howmed.netwikipedia.org Within these neurons, it undergoes a two-step enzymatic conversion. First, it is decarboxylated by aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase) to alpha-methyldopamine (B1210744). wikipedia.orgbiolife-publisher.it Subsequently, dopamine (B1211576) beta-hydroxylase converts alpha-methyldopamine to alpha-methylnorepinephrine. drugbank.comwikipedia.org This newly synthesized alpha-methylnorepinephrine is then stored in synaptic vesicles, effectively displacing norepinephrine (B1679862). biolife-publisher.it Some research also suggests that alpha-methylnorepinephrine can be further metabolized to alpha-methylepinephrine. drugbank.comahajournals.org
Metabolic Pathway of alpha-Methyldopa
| Precursor | Enzyme | Metabolite |
|---|---|---|
| alpha-Methyldopa | Aromatic L-Amino Acid Decarboxylase | alpha-Methyldopamine |
| alpha-Methyldopamine | Dopamine beta-hydroxylase | alpha-Methylnorepinephrine |
Modulation of Central Sympathetic Outflow Pathways
Alpha-methylnorepinephrine acts as a potent agonist at presynaptic and postsynaptic alpha-2 adrenergic receptors located on neurons within the rostral ventrolateral medulla and the nucleus tractus solitarius in the brainstem. drugbank.comhowmed.net Stimulation of these central alpha-2 adrenergic receptors inhibits adrenergic neuronal outflow from the brainstem. drugbank.compatsnap.com This inhibitory action reduces the firing rate of sympathetic nerves, leading to a decrease in the release of norepinephrine from peripheral nerve endings. howmed.netwikipedia.org
Impact on Total Peripheral Resistance and Systemic Blood Pressure Regulation
The reduction in central sympathetic outflow directly translates to a decrease in total peripheral resistance, which is the primary hemodynamic effect of alpha-methyldopa. nih.govahajournals.orgnih.gov This vasodilation of resistance arterioles leads to a lowering of both supine and standing blood pressure. drugbank.comhmdb.ca Notably, the antihypertensive effect of alpha-methyldopa is generally not accompanied by significant changes in cardiac output or heart rate. nih.govnih.govhmdb.ca Furthermore, it does not typically compromise renal blood flow or the glomerular filtration rate. nih.govhmdb.ca Studies have shown that the reduction in total peripheral resistance can be observed as early as one hour after oral administration. ahajournals.org
Hemodynamic Effects of alpha-Methyldopa
| Parameter | Effect |
|---|---|
| Total Peripheral Resistance | Decrease nih.govahajournals.orgnih.gov |
| Systemic Blood Pressure | Decrease drugbank.comhmdb.ca |
| Cardiac Output | Generally no significant change nih.govnih.govhmdb.ca |
| Heart Rate | Generally no significant change nih.govhmdb.ca |
Inhibition of Aromatic L-Amino Acid Decarboxylase (DOPA Decarboxylase)
In addition to its central alpha-2 adrenergic agonist activity, alpha-methyldopa also acts as a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD or DOPA decarboxylase). wikipedia.orgcaymanchem.com
Mechanisms of Biogenic Amine Depletion (e.g., Serotonin (B10506), Dopamine, Norepinephrine, Epinephrine)
As an inhibitor of DOPA decarboxylase, alpha-methyldopa can interfere with the synthesis of several key biogenic amines. drugbank.com This enzyme is crucial for the conversion of L-DOPA to dopamine, a precursor for norepinephrine and epinephrine (B1671497), and also for the conversion of 5-hydroxytryptophan (B29612) to serotonin. drugbank.comwikipedia.org By inhibiting this enzyme, alpha-methyldopa can lead to a reduction in the tissue concentrations of dopamine, norepinephrine, epinephrine, and serotonin. drugbank.com Research has demonstrated that DOPA decarboxylase catalyzes the cleavage of alpha-methyldopa into 3,4-dihydroxyphenylacetone (B24149) and ammonia. acs.orgnih.gov
The "False Neurotransmitter" Hypothesis: Formation and Functional Consequences of Alpha-Methylnorepinephrine
The cornerstone of alpha-methyldopa's mechanism of action is the "false neurotransmitter" hypothesis. biolife-publisher.it Alpha-methyldopa, a prodrug, is structurally similar to L-DOPA and crosses the blood-brain barrier. wikipedia.orgnih.gov In the brain, it is metabolized by the enzyme DOPA decarboxylase to alpha-methyldopamine, which is then converted by dopamine beta-hydroxylase to alpha-methylnorepinephrine. biolife-publisher.itwikipedia.org
This newly synthesized alpha-methylnorepinephrine acts as a "false neurotransmitter." It is stored in presynaptic vesicles, displacing the endogenous neurotransmitter, norepinephrine. biolife-publisher.itacpjournals.org Upon neuronal stimulation, alpha-methylnorepinephrine is released into the synaptic cleft instead of norepinephrine. biolife-publisher.it The critical aspect of this hypothesis is that alpha-methylnorepinephrine is a less potent agonist at postsynaptic alpha-1 adrenergic receptors compared to norepinephrine. biolife-publisher.it This results in a weaker vasoconstrictor response and a subsequent reduction in peripheral vascular resistance and blood pressure. biolife-publisher.it
However, the "false neurotransmitter" concept has been subject to debate. Some studies have indicated that alpha-methylnorepinephrine is not significantly less potent than norepinephrine in inducing contraction of various blood vessels. nih.gov This has led to the suggestion that other mechanisms, in addition to the false neurotransmitter effect, contribute to the antihypertensive action of alpha-methyldopa. nih.gov
Interactions with Central Imidazoline (B1206853) Receptors
While the primary action of alpha-methyldopa's active metabolite, alpha-methylnorepinephrine, is on alpha-2 adrenergic receptors, there is evidence suggesting a potential role for imidazoline receptors in the central nervous system. drugbank.comnih.gov The rostral ventrolateral medulla (RVLM) is a key area in the brainstem that regulates sympathetic outflow, and it contains both alpha-2 adrenergic and imidazoline receptors. drugbank.comnih.gov
Some centrally acting antihypertensive drugs, like clonidine, are known to interact with both receptor types. nih.govoup.com While alpha-methyldopa itself is not an imidazoline, its ultimate effect of reducing sympathetic tone is similar to that of imidazoline receptor agonists. bmj.com Studies have shown that the antihypertensive effects of some agents involve imidazoline receptors, but the evidence for a direct and significant interaction of alpha-methylnorepinephrine with these receptors is less clear. nih.govnih.gov Some research suggests that alpha-2 adrenoceptors are the primary target for alpha-methyldopa's central effects. nih.govoup.com It has been proposed that activation of imidazoline receptors might lead to a subsequent activation of alpha-2 adrenoceptors, indicating a complex interplay between these two receptor systems in the RVLM. nih.gov
Direct and Indirect Effects on Plasma Renin Activity
However, there is also evidence for a peripheral component to the renin-lowering effect of alpha-methyldopa. nih.gov Studies in dogs have demonstrated that the suppression of renin secretion by alpha-methyldopa can be abolished by a peripheral DOPA decarboxylase inhibitor, suggesting that the conversion of alpha-methyldopa to its active metabolites in the periphery is necessary for this effect. nih.gov Furthermore, infusions of alpha-methylnorepinephrine have been shown to cause a smaller increase in plasma renin compared to equivalent doses of norepinephrine. biolife-publisher.it
Table 1: Effect of Alpha-Methyldopa on Plasma Renin Activity (PRA) in Dogs
| Treatment | Change in Mean Arterial Pressure (MAP) | Change in Plasma Renin Activity (PRA) |
| Intravenous alpha-methyldopa (100 mg/kg) | Decreased from 127+/-3 to 107+/-4 mm Hg | Decreased from 20.6+/-4.8 to 10.9+/-1.7 ng/ml/3 hr |
| Intravenous alpha-methyldopa with peripheral dopa decarboxylase inhibitor | Decreased from 145+/-6 to 130+/-5 mm Hg | No significant change (16.8+/-2.8 to 16.9+/-2.1 ng/ml/3 hr) |
Data adapted from a study on pentobarbital-anesthetized dogs. nih.gov
Neuropharmacological Aspects of alpha-Methyldopa Hydrochloride Action in the Brainstem
The brainstem, particularly the nucleus of the solitary tract (NTS) and the rostral ventrolateral medulla (RVLM), is the principal site of action for the antihypertensive effects of alpha-methyldopa. drugbank.comnih.govnih.gov The active metabolite, alpha-methylnorepinephrine, acts as an agonist at presynaptic alpha-2 adrenergic receptors in these brainstem nuclei. nih.govdrugbank.comglpbio.com
Stimulation of these central alpha-2 adrenergic receptors inhibits the firing of presynaptic adrenergic neurons, leading to a reduction in sympathetic outflow from the brainstem to the peripheral sympathetic nervous system. nih.govdrugbank.com This decrease in sympathetic tone results in reduced peripheral vascular resistance and a lowering of blood pressure. biolife-publisher.itdrugbank.com
Research in spontaneously hypertensive rats has shown that long-term administration of alpha-methyldopa leads to an increase in the concentration of alpha-methylnorepinephrine in the brainstem. nih.gov This is accompanied by a downregulation of alpha-2 adrenergic receptors and an upregulation of alpha-1 adrenergic receptors in this region. nih.govahajournals.org These receptor changes are thought to be a compensatory response to the increased presence of the agonist, alpha-methylnorepinephrine. nih.gov
Furthermore, studies have suggested a potential involvement of beta-endorphin (B3029290) in the antihypertensive action of alpha-methyldopa within the brainstem. ahajournals.org The central administration of opioid antagonists has been shown to partially reverse the hypotensive effects of alpha-methyldopa in hypertensive rats. ahajournals.org Additionally, alpha-methyldopa treatment has been found to deplete epinephrine stores in the brainstem, which could also contribute to the attenuation of sympathetic outflow. nih.gov
Pharmacology of Alpha Methyldopa Hydrochloride
Pharmacodynamics
The antihypertensive effect of alpha-methyldopa is primarily attributed to its active metabolite, alpha-methylnorepinephrine. drugbank.comfda.gov This metabolite acts as an agonist at central inhibitory alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system. nih.govdrugbank.compatsnap.com This, in turn, decreases peripheral sympathetic tone and reduces arterial pressure. drugbank.com While the primary mechanism involves the central nervous system, alpha-methyldopa also causes a net reduction in the tissue concentrations of serotonin (B10506), dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). drugbank.comfda.gov
Alpha-methyldopa's primary hemodynamic effect is the relaxation and dilation of blood vessels, which leads to a decrease in blood pressure. biolife-publisher.it
The principal mechanism by which alpha-methyldopa lowers blood pressure is by reducing total peripheral vascular resistance. nih.govbiolife-publisher.it This is achieved through the central alpha-2 agonistic action of its metabolite, alpha-methylnorepinephrine, which diminishes sympathetic outflow to the blood vessels. nih.govmhmedical.com This leads to vasodilation and a consequent decrease in resistance to blood flow. biolife-publisher.it
Alpha-methyldopa typically does not have a direct effect on cardiac function. fda.govrwandafda.gov.rw Cardiac output is usually maintained without a significant change or acceleration in heart rate. fda.govrwandafda.gov.rwnih.govhmdb.ca In some individuals, a slowing of the heart rate may be observed. drugbank.comfda.govrwandafda.gov.rwhmdb.ca Studies in hypertensive patients have shown that while blood pressure and total peripheral resistance decrease, the cardiac index and stroke index remain largely unchanged. nih.gov
Alpha-methyldopa generally has a negligible impact on renal hemodynamics. drugbank.comfda.govrwandafda.gov.rw It does not typically reduce the glomerular filtration rate (GFR), renal blood flow (RBF), or the filtration fraction. fda.govrwandafda.gov.rwhmdb.ca This makes it a suitable option for hypertensive patients with renal insufficiency. nih.gov However, some studies have reported an acute fall in GFR following administration, though RBF remained unchanged. nih.gov Other research indicates that alpha-methyldopa can reverse the reduction in renal perfusion seen in essential hypertension. ahajournals.org
Alpha-methyldopa has been shown to modify baroreflex sensitivity. Studies have demonstrated an increased sensitivity of the baroreflex mechanisms, which may contribute to the unchanged heart rate observed despite the drop in blood pressure. nih.gov This suggests that alpha-methyldopa alters the control of cardiac output, in part, by modulating these reflex pathways. nih.gov Research in animal models has also indicated that pretreatment with alpha-methyldopa can prevent the impairment of baroreflex sensitivity following transient hemispheric ischemia, potentially by reducing monoamine turnover through central alpha-adrenoceptor stimulation. nih.gov
Hemodynamic Effects and Cardiovascular Responses
Pharmacokinetics and Biotransformation
The L-isomer of alpha-methyldopa is the active form of the drug. drugbank.com It is incompletely absorbed from the gastrointestinal tract, with a bioavailability of about 25%. nih.gov Peak plasma concentrations are typically reached within 2 to 3 hours after oral administration. nih.govahajournals.org
Alpha-methyldopa is extensively metabolized, primarily in the liver and intestines. drugbank.comglowm.com The drug is lipid-soluble and can cross the blood-brain barrier. nih.gov The primary active metabolite is alpha-methylnorepinephrine, formed through the action of dopamine beta-hydroxylase. nih.govdrugbank.combiolife-publisher.it Another significant metabolite is alpha-methyldopa mono-O-sulfate. drugbank.com Other metabolites include 3-O-methyl-α-methyldopa, 3,4-dihydroxyphenylacetone (B24149), and α-methyldopamine. drugbank.com
Elimination of alpha-methyldopa and its metabolites occurs mainly through the urine. nih.govglowm.com Approximately 70% of the absorbed drug is excreted in the urine as the parent drug and its sulfate (B86663) conjugate. drugbank.com The plasma half-life of methyldopa (B1676449) is approximately 1.5 to 2 hours. patsnap.comahajournals.org In patients with renal failure, excretion is slower, which can lead to the accumulation of the drug and its metabolites. nih.gov
Pharmacokinetic Parameters of alpha-Methyldopa
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | ~25% (range 8% to 62%) | nih.gov |
| Time to Peak Plasma Concentration | 2-3 hours | nih.govahajournals.org |
| Plasma Half-life | ~1.5 - 2 hours | patsnap.comahajournals.org |
| Protein Binding | <15% | nih.gov |
| Volume of Distribution (Central) | ~0.23 L/kg | nih.gov |
| Volume of Distribution (Total) | ~0.60 L/kg | nih.gov |
Metabolites of alpha-Methyldopa
| Metabolite | Source |
|---|---|
| alpha-methylnorepinephrine | nih.govdrugbank.com |
| alpha-methyldopa mono-O-sulfate | drugbank.com |
| 3-O-methyl-α-methyldopa | drugbank.com |
| 3,4-dihydroxyphenylacetone | drugbank.com |
| α-methyldopamine | drugbank.com |
Absorption and Bioavailability Studies
The absorption of alpha-methyldopa from the gastrointestinal tract is both incomplete and variable. nih.gov Following oral administration, the bioavailability of alpha-methyldopa averages about 25%, with a wide range of 8% to 62%. nih.govgoogle.com This variability can be attributed to several factors, including pH- and concentration-dependent absorption in the upper intestine. google.com Structurally similar to neutral amino acids, alpha-methyldopa is absorbed via a saturable, active transport mechanism. google.com Peak plasma concentrations are typically reached within two to three hours after an oral dose. hpra.ie
The absorption of alpha-methyldopa is stereospecific, with the L-isomer (L-alpha-methyldopa), the active form of the drug, being more readily absorbed than the inactive D-isomer (D-alpha-methyldopa). google.comdrugbank.comgoogle.com This difference is believed to be due to an optically specific, active transport mechanism in the intestine that favors the L-isomer. google.comgoogle.com Studies have shown that the D-isomer is not only poorly absorbed but also does not undergo decarboxylation to the active amine metabolites, rendering it pharmacologically inert. google.comahajournals.org
| Isomer | Pharmacological Activity | Absorption Characteristics |
| L-alpha-Methyldopa | Active | Readily absorbed via active transport google.comdrugbank.com |
| D-alpha-Methyldopa | Inactive | Poorly absorbed google.comdrugbank.comgoogle.com |
Metabolic Pathways and metabolite Identification
Alpha-methyldopa undergoes extensive metabolism, primarily in the liver and intestines. drugbank.comglowm.com It is a prodrug, meaning it must be biotransformed into its active metabolites to exert its therapeutic effects. drugbank.comnih.gov
A significant metabolic pathway for alpha-methyldopa is conjugation, particularly sulfation, which occurs in the liver and intestinal cells. nih.govdrugbank.comnih.gov The primary circulating metabolite is alpha-methyldopa mono-O-sulfate. drugbank.comfda.gov This sulfate conjugate is pharmacologically inactive and is readily excreted by the kidneys. drugbank.comjcgo.org The extent of this conjugation can vary among individuals, contributing to the drug's variable pharmacokinetics. nih.gov
The antihypertensive effect of alpha-methyldopa is primarily due to its conversion to the active metabolite alpha-methylnorepinephrine within the central nervous system. nih.govwikipedia.orgbiolife-publisher.it This process involves two key steps:
Decarboxylation: Alpha-methyldopa is first converted to alpha-methyldopamine (B1210744) by the enzyme DOPA decarboxylase. wikipedia.orgbiolife-publisher.itglpbio.com
Hydroxylation: Alpha-methyldopamine is then converted to alpha-methylnorepinephrine by dopamine beta-hydroxylase. jcgo.orgwikipedia.org
This "false neurotransmitter," alpha-methylnorepinephrine, then acts on central alpha-2 adrenergic receptors to lower blood pressure. nih.govwikipedia.org Other metabolites are also formed, including 3-O-methyl-alpha-methyldopa and 3-O-methyl-alpha-methyldopamine. drugbank.comfda.gov These O-methylated metabolites, along with their conjugates, are also excreted in the urine. drugbank.comfda.gov
| Precursor Compound | Metabolic Process | Resulting Metabolite(s) |
| L-alpha-Methyldopa | Decarboxylation | alpha-Methyldopamine |
| alpha-Methyldopamine | Beta-hydroxylation | alpha-Methylnorepinephrine |
| L-alpha-Methyldopa | O-methylation | 3-O-methyl-alpha-methyldopa |
Distribution across Physiological Barriers (e.g., Placental Barrier, Blood-Brain Barrier)
Alpha-methyldopa is lipid-soluble, which allows it to cross key physiological barriers. drugbank.comnih.gov
Blood-Brain Barrier: The drug readily crosses the blood-brain barrier, which is essential for its centrally mediated antihypertensive action. nih.govwmuh.nhs.uk
Placental Barrier: Alpha-methyldopa also crosses the placental barrier and can be found in cord blood. hpra.iedrugbank.comfda.govwmuh.nhs.ukmedsafe.govt.nz
Excretion Pathways and Renal Clearance Studies
The elimination of alpha-methyldopa and its metabolites occurs primarily through the kidneys. nih.govpharmacompass.com Approximately 70% of the absorbed drug is excreted in the urine as both unchanged methyldopa and its sulfate conjugate. hpra.iefda.gov The unabsorbed portion of the drug is excreted unchanged in the feces. drugbank.comnih.gov The elimination of the drug is essentially complete within 36 hours after an oral dose. drugbank.comfda.gov
The renal clearance of methyldopa in individuals with normal renal function is approximately 130 mL/min. drugbank.comfda.gov This clearance is reduced in patients with renal insufficiency, which can lead to the accumulation of the drug and its metabolites. nih.govdrugbank.comnih.gov The plasma half-life of methyldopa is about 1.8 to 2 hours. hpra.ieglowm.comwikipedia.org
| Excretion Parameter | Finding |
| Primary Route of Elimination | Renal nih.govpharmacompass.com |
| Major Urinary Metabolites | Unchanged methyldopa and alpha-methyldopa mono-O-sulfate fda.gov |
| Elimination Half-Life | Approximately 2 hours glowm.com |
| Renal Clearance (Normal Function) | ~130 mL/min fda.gov |
Pharmacokinetic Considerations in Renal Impairment
The kidneys are the primary route of excretion for alpha-methyldopa and its metabolites. medicines.org.ukpatsnap.com Consequently, individuals with impaired renal function exhibit significant alterations in the pharmacokinetics of the drug, which can lead to an accumulation of both the parent compound and its metabolites. nih.govdrugbank.com This accumulation is believed to contribute to the pronounced and extended hypotensive effects observed in this patient population. nih.govtandfonline.com
Studies have demonstrated that renal clearance of methyldopa is diminished in patients with renal insufficiency. drugbank.comrwandafda.gov.rw In individuals with normal renal function, the renal clearance of methyldopa is approximately 130 ml/min. drugbank.comrwandafda.gov.rw However, this rate is significantly reduced in the presence of renal impairment. drugbank.comrwandafda.gov.rw The elimination of unconjugated methyldopa from plasma is markedly decreased, and the rate of conjugation is also slower than in individuals with normal renal function. tandfonline.com
The plasma half-life of methyldopa, which is approximately 1.8 ± 0.2 hours in individuals with healthy renal function, is prolonged in patients with renal failure. medicines.org.uk This leads to the accumulation of the drug and its metabolites. drugbank.comnih.gov The excretion of methyldopa is slow in patients with renal failure, which may necessitate adjustments in dosing frequency. nih.govmedscape.com For instance, for patients with a creatinine (B1669602) clearance (CrCl) greater than 50 mL/min, the typical dosing interval is every 8 hours. This changes to every 8-12 hours for a CrCl of 10-50 mL/min, and to every 12-24 hours for a CrCl less than 10 mL/min. medscape.com
Research has shown that in patients with renal failure, a significantly smaller percentage of an administered dose of methyldopa is recovered in the urine compared to individuals with normal kidney function. tandfonline.com Over a 24-hour period, about 60% of an injected dose was recovered in the urine of those with normal renal function, compared to only about 20% in those with renal failure. tandfonline.com
The metabolic profile of methyldopa is also altered in the presence of renal dysfunction. While the serum levels of methyldopa itself may not be significantly elevated, the levels of its sulfate conjugate, alpha-methyldopa-sulfate, are increased. nih.gov Furthermore, markedly elevated serum levels of alpha-methyldopamine and its 3-O-sulfate conjugate have been observed in patients with kidney disease. nih.gov This accumulation of metabolites, particularly the O-sulfate conjugate of alpha-methyldopa, is thought to be a result of decreased elimination rather than increased conjugation. tandfonline.comtandfonline.com It has been suggested that the enhanced sensitivity to methyldopa in patients with impaired renal function may be partly attributable to the accumulation of alpha-methyldopamine. nih.gov
The following tables summarize the pharmacokinetic parameters of alpha-methyldopa in individuals with normal versus impaired renal function.
Table 1: Pharmacokinetic Parameters of alpha-Methyldopa
| Parameter | Normal Renal Function | Renal Impairment |
| Renal Clearance | ~130 mL/min drugbank.comrwandafda.gov.rw | Decreased drugbank.comrwandafda.gov.rw |
| Plasma Half-life | 1.8 ± 0.2 hours medicines.org.uk | Prolonged drugbank.comnih.gov |
| Excretion | ~70% of absorbed drug excreted in urine hpra.ie | Decreased urinary excretion tandfonline.com |
| Metabolite Accumulation | Normal levels | Increased levels of alpha-methyldopa-sulfate and alpha-methyldopamine nih.gov |
Table 2: Impact of Renal Impairment on Methyldopa Elimination
| Patient Group | 8-hour Urinary Recovery of Intravenous Methyldopa | 24-hour Urinary Recovery of Intravenous Methyldopa |
| Normal Renal Function | ~50% tandfonline.com | ~60% tandfonline.com |
| Renal Failure | 2% to 20% tandfonline.com | ~20% tandfonline.com |
Structure Activity Relationship Sar of Alpha Methyldopa Hydrochloride
Identification of Essential Structural Moieties for Alpha-Adrenergic Agonist Activity
The activity of alpha-methyldopa is contingent on several key structural features that are recognized by the enzymes responsible for its conversion and by the target adrenergic receptors. The primary active metabolite, alpha-methylnorepinephrine, is considered a "false neurotransmitter" because it replaces the endogenous neurotransmitter, norepinephrine (B1679862), at sympathetic nerve endings. nih.govbiolife-publisher.it
The essential moieties for its ultimate alpha-adrenergic agonist activity include:
The Catechol Ring : The 3,4-dihydroxy arrangement on the phenyl ring is crucial for activity. mlsu.ac.in This catechol group is a key feature for recognition by adrenergic receptors. It mimics the structure of endogenous catecholamines like norepinephrine and dopamine (B1211576).
The Ethylamine (B1201723) Side Chain : The two-carbon chain separating the aromatic ring from the amino group is a fundamental requirement for potent direct-acting agonist activity, mirroring the structure of phenylethylamine, the parent structure for many sympathomimetic drugs. mlsu.ac.in
The Amino Group : A primary or secondary amine is important for direct agonistic activity. mlsu.ac.in This group is protonated at physiological pH, allowing for ionic interactions with the receptor.
The Alpha-Methyl Group : The methyl group on the alpha-carbon of the ethylamine side chain is a distinguishing feature. This substitution makes the compound more selective for alpha-2 receptors and protects the molecule from metabolism by monoamine oxidase (MAO), thereby increasing its duration of action. mlsu.ac.ingpatindia.com
Impact of Stereochemistry on Pharmacological Potency (e.g., R-Configuration, Erythrostero Isomers)
Stereochemistry plays a critical role in the pharmacological activity of alpha-methyldopa, as biological systems like enzymes and receptors are chiral and interact differently with various stereoisomers. nih.gov
L-Isomer vs. D-Isomer : Alpha-methyldopa has a chiral center at the alpha-carbon. The pharmacologically active form is the L-isomer, specifically (S)-(-)-alpha-methyldopa. drugbank.comnih.govebi.ac.uk The D-isomer is significantly less active and is not as readily absorbed. drugbank.com The enzymatic machinery responsible for the drug's metabolism into alpha-methylnorepinephrine is stereoselective, preferentially converting the L-enantiomer.
Erythro/Threo Isomerism : When considering the relationship between the alpha-methyl group and the beta-hydroxyl group in the active metabolite, alpha-methylnorepinephrine, further stereochemical considerations arise. Research indicates that the erythro isomers exhibit maximal activity. gpatindia.com This highlights the precise three-dimensional conformation required for optimal binding and activation of the alpha-2 adrenergic receptor.
| Stereoisomer | Activity | Rationale |
| L-alpha-methyldopa ((S)-isomer) | Active | It is the preferred substrate for DOPA decarboxylase, leading to the formation of the active metabolite, alpha-methylnorepinephrine. drugbank.comnih.gov |
| D-alpha-methyldopa ((R)-isomer) | Inactive/Less Active | Poor substrate for metabolic enzymes and is less readily absorbed. drugbank.com |
| Erythro-alpha-methylnorepinephrine | Maximal Potency | The specific spatial arrangement of the hydroxyl and methyl groups in this isomer allows for optimal interaction with the alpha-2 adrenergic receptor. gpatindia.com |
Influence of Substitutions (R1, R2, R3) on Receptor Selectivity and Activity Profile
Modifications to the alpha-methyldopa structure at various positions (designated here as R1 on the amine, R2 on the alpha-carbon, and R3 on the phenyl ring) have a profound impact on its activity and receptor selectivity.
R1: Substitution on the Amino Group : The size of the substituent on the nitrogen atom is a key determinant of receptor selectivity.
As the bulk of the N-substituent increases, alpha-receptor agonist activity generally decreases, while beta-receptor activity tends to increase. gpatindia.com
A methyl group on the nitrogen (as in epinephrine (B1671497), compared to norepinephrine) is optimal for maintaining both potent alpha and beta activity. gpatindia.com
Larger groups, such as an isopropyl group, lead to a negligible alpha-agonist effect. gpatindia.com
R2: Substitution on the Alpha-Carbon :
The methyl group is critical for alpha-2 selectivity and provides resistance to MAO. mlsu.ac.ingpatindia.com
Substituting the alpha-methyl group with an ethyl group can eliminate the alpha-adrenergic activity. gpatindia.com
R3: Substitution on the Phenyl Ring :
The 3,4-dihydroxy (catechol) configuration is essential for potent alpha and beta receptor activity. mlsu.ac.in
Altering this pattern, for instance to a 3,5-dihydroxy arrangement, results in resistance to metabolism by catechol-O-methyltransferase (COMT) and confers selectivity for beta-2 receptors, as seen in the drug metaproterenol. mlsu.ac.in
| Substitution Site | Substituent | Effect on Activity/Selectivity |
| R1 (Amino Group) | Hydrogen (Primary amine) | Potent alpha-agonist activity. |
| Increasing alkyl size (e.g., Methyl to Isopropyl) | Decreased alpha-receptor activity, increased beta-receptor activity. gpatindia.com | |
| R2 (Alpha-Carbon) | Methyl | Confers alpha-2 selectivity; resistance to MAO. mlsu.ac.ingpatindia.com |
| Ethyl | Eliminates alpha activity. gpatindia.com | |
| R3 (Phenyl Ring) | 3,4-Dihydroxy (Catechol) | Essential for potent alpha and beta activity. mlsu.ac.in |
| 3,5-Dihydroxy | Provides beta-2 selectivity and resistance to COMT. mlsu.ac.in |
Preclinical Research and Experimental Models of Alpha Methyldopa Hydrochloride
In Vitro Studies on Cellular and Receptor Interactions
In vitro studies have been instrumental in defining the molecular targets of alpha-methyldopa. It is established that alpha-methyldopa is a prodrug, and its therapeutic effects are primarily mediated by its active metabolite, alpha-methylnorepinephrine. drugbank.com This metabolite acts as a selective agonist for α2-adrenergic receptors. nih.gov Stimulation of these presynaptic autoreceptors in the brainstem leads to a reduction in sympathetic outflow and a subsequent decrease in blood pressure. drugbank.com
Research using human placenta cells (JEG-3) and human umbilical vein endothelial cells (HUVEC) has explored the impact of alpha-methyldopa on inflammatory markers. In JEG-3 cells, methyldopa (B1676449) was found to reduce the expression of tumor necrosis factor-alpha (TNF-α) at both the mRNA and protein levels. nih.gov When combined with various flavonoids, a more pronounced decrease in TNF-α mRNA expression was observed. nih.gov Conversely, in HUVEC cells, methyldopa increased TNF-α mRNA expression. nih.gov Furthermore, in JEG-3 cells, methyldopa lowered the mRNA expression of interleukin-1 beta (IL-1β). nih.gov
Studies on rat brain striatal slices have shown that alpha-methyldopa can decrease tissue levels of dopamine (B1211576) by inhibiting tyrosine hydroxylase activity. nih.gov In mouse brain models, administration of alpha-methyldopa was found to abolish the high-affinity binding to α2-noradrenergic receptor sites. nih.gov The decarboxylated metabolite, alpha-methyldopamine (B1210744), is suggested to be responsible for this effect. nih.gov
Animal Models of Hypertension and Cardiovascular Regulation
The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension. wikipedia.org Studies in SHRs have demonstrated the antihypertensive effects of alpha-methyldopa. Long-term treatment with alpha-methyldopa in male SHRs resulted in a significant reduction in mean arterial pressure (MAP). nih.gov Research has also investigated the effects of alpha-methyldopa on cardiac hypertrophy, a common complication of hypertension, in these models. nih.gov
| Parameter | Control (SHR) | alpha-Methyldopa Treated (SHR) |
| Mean Arterial Pressure (mmHg) | 176.2 +/- 5.2 | 157.8 +/- 4.6 |
| Heart Rate (bpm) | 391.7 +/- 13.8 | 453.3 +/- 14 |
| Data from a study on male SHRs treated for 15 days. nih.gov |
In experimental animals, alpha-methyldopa has been shown to reduce blood pressure primarily by decreasing peripheral vascular resistance. biolife-publisher.itbiolife-publisher.it Studies in dogs have demonstrated that methyldopa can decrease vascular resistance in innervated limbs without causing a significant decrease in post-ganglionic sympathetic activity. biolife-publisher.itbiolife-publisher.it However, other research in dogs has indicated that treatment with methyldopa can impair peripheral sympathetic neuronal function. nih.gov This was evidenced by attenuated chronotropic responses to cardioaccelerator nerve stimulation and vasoconstrictor responses to lumbar sympathetic nerve stimulation. nih.gov The active metabolite, alpha-methylnorepinephrine, is a less potent vasoconstrictor than norepinephrine (B1679862), which contributes to the reduction in vascular resistance. biolife-publisher.itbiolife-publisher.it
Investigations in Neurodegenerative Disease Models (e.g., Dopamine-Related Pathways)
The interaction of alpha-methyldopa with dopamine pathways has prompted investigations into its potential relevance in neurodegenerative diseases such as Parkinson's disease, which is characterized by dopamine depletion. biolife-publisher.itbiolife-publisher.it Preclinical studies have shown that alpha-methyldopa can reduce the tissue concentration of dopamine. drugbank.com Research using rat striatal slices demonstrated that alpha-methyldopa inhibits the synthesis of dopamine from tyrosine. nih.gov This effect is attributed to the inhibition of tyrosine hydroxylase. nih.gov While these findings highlight an interaction with dopamine pathways, the direct application of alpha-methyldopa in neurodegenerative disease models is an area that requires further exploration.
Assessment of Protective Effects in Acute Toxicity Models (e.g., Cocaine-Induced Seizures)
Preclinical studies have evaluated the potential protective effects of alpha-methyldopa in models of acute toxicity. In a mouse model of acute cocaine toxicity, pre-treatment with alpha-methyldopa was investigated for its ability to prevent cocaine-induced seizures and lethality. nih.govresearchgate.net While alpha-methyldopa did show some protective effect against seizures compared to a control group, it was less effective than other agents like dexmedetomidine. nih.govresearchgate.net Furthermore, it did not effectively prevent cocaine-induced lethality. nih.govresearchgate.net
| Treatment Group | Seizure Incidence (%) | Lethality (%) |
| Control (Saline + Cocaine) | 100% (n=25) | 72% (n=18) |
| alpha-Methyldopa + Cocaine | 84% (n=21) | 48% (n=12) |
| Data from a mouse model of acute cocaine toxicity. researchgate.net |
Enzyme Inhibition Studies in Preclinical Settings
A key aspect of alpha-methyldopa's mechanism of action involves enzyme inhibition. It is a known inhibitor of the enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase). drugbank.com This enzyme is crucial for the synthesis of dopamine and serotonin (B10506). drugbank.com By inhibiting DOPA decarboxylase, alpha-methyldopa can lead to a reduction in the levels of these biogenic amines. drugbank.com However, it is generally accepted that the primary antihypertensive effect of methyldopa is not due to the inhibition of this enzyme but rather the central α2-adrenergic agonist activity of its metabolite. drugbank.com
Clinical Research Findings and Therapeutic Applications of Alpha Methyldopa Hydrochloride
Efficacy in Hypertension Management: Contemporary Clinical Perspectives
Alpha-methyldopa has demonstrated efficacy in lowering both systolic and diastolic blood pressure in patients with primary hypertension. researchgate.netnih.gov A meta-analysis of six randomized controlled trials involving 231 patients revealed that alpha-methyldopa, at daily doses ranging from 500 to 2250 mg, resulted in a mean reduction of 13 mmHg in systolic blood pressure and 8 mmHg in diastolic blood pressure compared to placebo. researchgate.netnih.gov The antihypertensive effect is characterized by a significant decrease in peripheral vascular resistance without a notable change in cardiac output or heart rate. biolife-publisher.itnih.gov While its use has declined in favor of newer agents with more favorable side-effect profiles, it remains a therapeutic option, particularly in specific patient populations and in developing countries due to its low cost. nih.govresearchgate.net
Role in Hypertensive Disorders of Pregnancy (Gestational Hypertension, Pre-eclampsia)
Alpha-methyldopa has long been considered a first-line agent for the treatment of non-severe hypertension during pregnancy, including gestational hypertension and pre-eclampsia, largely due to its established safety profile for the fetus. uspharmacist.comnih.govahajournals.org Its use in these conditions is supported by its ability to effectively lower blood pressure without adversely affecting uteroplacental circulation. nih.gov Studies have shown that antihypertensive therapy with alpha-methyldopa in pregnant women with hypertensive disorders does not significantly alter the resistance to blood flow in the uterine artery, suggesting it does not compromise blood supply to the developing fetus. nih.gov
Recent research has also explored the effect of alpha-methyldopa on angiogenic factors, which are implicated in the pathophysiology of pre-eclampsia. In women with pre-eclampsia, treatment with alpha-methyldopa has been associated with a significant decrease in the serum and placental concentrations of soluble fms-like tyrosine kinase-1 (sFlt-1) and soluble endoglin (sEng), two anti-angiogenic proteins. plos.org This effect was not observed in women with gestational hypertension, suggesting a specific beneficial mechanism of alpha-methyldopa in the context of pre-eclampsia that may extend beyond simple blood pressure reduction. plos.org
Effect of Alpha-Methyldopa on Angiogenic Factors in Pre-eclampsia
This table summarizes the observed changes in key angiogenic factors in pregnant women with pre-eclampsia following treatment with alpha-methyldopa.
| Angiogenic Factor | Effect of Alpha-Methyldopa Treatment | Significance |
|---|---|---|
| Serum sFlt-1 | Significant Decrease | P<0.01 (before 34 weeks), P<0.001 (≥34 weeks) |
| Serum sEng | Significant Decrease | P<0.001 (before 34 weeks), P<0.05 (≥34 weeks) |
| Serum PlGF | No Significant Effect | - |
| Placental sFlt-1 | Significant Decrease | P=0.01 |
| Placental sEng | Significant Decrease | P=0.02 |
Data sourced from a study on the effect of antihypertensive therapy with alpha-methyldopa on levels of angiogenic factors in pregnancies with hypertensive disorders. plos.org
Long-term Outcome Studies and Patient Subgroup Analyses in Clinical Trials
While numerous studies have established the short-term efficacy of alpha-methyldopa in lowering blood pressure, comprehensive long-term outcome data, particularly concerning cardiovascular morbidity and mortality, are less robust compared to newer antihypertensive agents. nih.gov A Cochrane review of twelve trials with a total of 595 patients found no studies that evaluated the effects of alpha-methyldopa versus placebo on mortality and morbidity outcomes. nih.gov
Subgroup analyses in clinical trials are crucial for identifying patient populations that may respond differently to a given treatment. researchgate.net For alpha-methyldopa, such analyses have been particularly relevant in the context of pregnancy, where its safety and efficacy have been consistently demonstrated. ahajournals.org However, for the general hypertensive population, the focus has shifted towards drugs with more extensive evidence of reducing long-term cardiovascular events. The interpretation of subgroup analyses requires caution to avoid spurious findings, and it is essential to prespecify hypotheses and account for multiple comparisons. researchgate.net
Hemodynamic and Baroreflex Studies in Human Hypertensive Populations
Hemodynamic studies in hypertensive patients treated with alpha-methyldopa have consistently shown a reduction in total peripheral resistance as the primary mechanism for blood pressure lowering. nih.gov Notably, this is often achieved without a significant change in cardiac index, heart rate, or stroke index. nih.gov
Alpha-methyldopa also influences the baroreflex, the body's mechanism for regulating blood pressure on a beat-to-beat basis. Studies have demonstrated that treatment with alpha-methyldopa is associated with an increased sensitivity of the baroreflex. nih.gov This enhanced baroreflex sensitivity contributes to the control of heart rate and blood pressure. The central sympatholytic action of alpha-methyldopa, which reduces sympathetic outflow, plays a key role in these hemodynamic and baroreflex effects. ahajournals.org
Hemodynamic Effects of Alpha-Methyldopa in Hypertensive Patients
This table outlines the typical hemodynamic changes observed in hypertensive individuals following treatment with alpha-methyldopa.
| Hemodynamic Parameter | Effect of Alpha-Methyldopa |
|---|---|
| Blood Pressure | Decrease |
| Total Peripheral Resistance | Decrease |
| Cardiac Index | No Significant Change |
| Heart Rate | No Significant Change |
| Stroke Index | No Significant Change |
| Plasma Volume | Increase |
| Baroreflex Sensitivity | Increase |
Based on findings from hemodynamic and baroreflex studies in human hypertensive populations. nih.gov
Translational Research: Correlating Preclinical Observations with Human Clinical Response
Translational research aims to bridge the gap between preclinical findings and their application in clinical practice. For alpha-methyldopa, preclinical studies elucidated its mechanism of action, identifying its conversion to alpha-methylnorepinephrine and subsequent stimulation of central alpha-2 adrenergic receptors. wikipedia.orgbiolife-publisher.it This foundational knowledge provided the rationale for its clinical use as an antihypertensive agent.
More recent translational research has explored novel applications and mechanisms. For instance, preclinical molecular docking studies identified alpha-methyldopa as a specific blocker of the DQ8 molecule, which is associated with autoimmune diabetes. nih.gov This led to a phase Ib clinical trial in patients with recent-onset type 1 diabetes, demonstrating that alpha-methyldopa could inhibit DQ8 antigen presentation. nih.gov This represents a significant example of translating a preclinical discovery into a potential new therapeutic indication for an established drug.
Mechanisms of Therapeutic Resistance and Tolerance Development in Clinical Settings
Over time, some patients treated with alpha-methyldopa may experience a gradual loss of its antihypertensive effect, a phenomenon known as tolerance. One of the primary mechanisms contributing to this is the retention of sodium and water, which can lead to an expansion of plasma volume. medscape.com This fluid retention can counteract the blood pressure-lowering effects of the drug.
Therapeutic resistance, where blood pressure remains elevated despite treatment, can be multifactorial. It may involve patient-related factors such as non-adherence to therapy or lifestyle factors, as well as drug-related issues. In the case of alpha-methyldopa, interactions with other medications can also play a role. For example, certain drugs can decrease its therapeutic efficacy. drugbank.com Furthermore, the development of tolerance itself can be considered a form of therapeutic resistance.
Adverse Effects and Toxicity Mechanisms of Alpha Methyldopa Hydrochloride
Hepatic Dysfunction and Hepatotoxicity
Hepatic injury induced by alpha-Methyldopa is a significant concern, manifesting as a range of conditions from asymptomatic elevation of liver enzymes to severe, life-threatening liver failure. clinmedjournals.org The presentation of liver damage can be acute, occurring within weeks of initiating therapy, or chronic, developing after months or even years of treatment. nih.gov
Acute liver injury associated with alpha-Methyldopa typically presents with symptoms resembling viral hepatitis, such as fever, nausea, and jaundice, usually within the first 3 months of therapy. termedia.pltermedia.pl The pathogenesis is believed to be immune-mediated. nih.gov The mechanism involves the metabolism of alpha-Methyldopa by the cytochrome P450 enzyme system, which can lead to the formation of reactive metabolites. termedia.pltermedia.pl These metabolites can act as haptens, binding to liver proteins and forming neoantigens that trigger a T-cell-mediated autoimmune response against hepatocytes. nih.gov
Histopathological findings in acute liver injury often show focal necrosis and infiltration of inflammatory cells. termedia.pl While the severity of the liver damage is not dependent on the dose, rechallenge with the drug can lead to a rapid and severe recurrence of injury, potentially resulting in fatal necrosis. nih.govtermedia.pltermedia.pl
| Feature | Description |
| Onset | Typically 2 to 12 weeks after initiation of therapy. nih.gov |
| Symptoms | Fever, nausea, vomiting, general malaise, loss of appetite, jaundice. termedia.pl |
| Biochemical Markers | Marked elevation in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) (5- to 100-fold), with modest increases in alkaline phosphatase. nih.govnih.gov |
| Histopathology | Focal necrosis, infiltration of inflammatory cells, features of cholestasis. termedia.pl |
| Mechanism | Immune-mediated response to a drug metabolite acting as a hapten. termedia.pltermedia.pl |
Chronic liver disease induced by alpha-Methyldopa can manifest as chronic active hepatitis and, in some cases, progress to cirrhosis. clinmedjournals.orgnih.gov This form of hepatotoxicity often has an insidious onset, developing after at least six months of continuous therapy. nih.gov The clinical and histological features can closely mimic idiopathic autoimmune hepatitis. nih.govnih.gov
Patients may present with autoantibodies, such as antinuclear antibodies (ANA) and anti-smooth muscle antibodies (ASMA), and hypergammaglobulinemia. nih.govmedscape.com The proposed mechanism involves a drug-induced autoimmune reaction where the immune system loses tolerance to hepatic antigens. nih.gov Liver biopsy in these cases often reveals findings consistent with chronic active hepatitis, including plasma cell infiltrates. nih.gov If not recognized and the drug discontinued, the condition can lead to end-stage liver disease. nih.gov
| Feature | Description |
| Onset | Typically after 6 months to several years of therapy. nih.gov |
| Clinical Presentation | Often insidious, with fatigue, weakness, and mild or no jaundice. nih.gov |
| Serological Markers | Presence of antinuclear antibody (ANA), anti-smooth muscle antibody (ASMA), and increased immunoglobulin G (IgG) levels. nih.govmedscape.com |
| Histopathology | Chronic active hepatitis, plasma cell infiltration, fibrosis, and potential for cirrhosis. nih.gov |
| Mechanism | Drug-induced autoimmune reaction mimicking idiopathic autoimmune hepatitis. nih.govmedscape.com |
Granulomatous hepatitis is another, albeit less common, manifestation of alpha-Methyldopa-induced liver injury. clinmedjournals.orgnih.gov This is generally considered a hypersensitivity reaction and is often accompanied by systemic symptoms such as fever and eosinophilia. nih.govfda.gov The formation of granulomas in the liver is a key histological feature. nih.gov
The underlying mechanism is thought to be a delayed-type hypersensitivity reaction to the drug or its metabolites. nih.gov In some severe cases, this hypersensitivity can also involve other organs, leading to conditions like granulomatous myocarditis. nih.gov The liver injury in granulomatous hepatitis is typically mild and may not always be associated with jaundice. nih.gov
Hematological Abnormalities
Alpha-Methyldopa can induce significant hematological side effects, primarily through immune-mediated mechanisms affecting red blood cells, platelets, and white blood cells.
One of the most well-documented adverse effects of alpha-Methyldopa is the development of a positive direct Coombs test, which occurs in 10% to 20% of patients undergoing prolonged therapy, usually between 6 and 12 months. fda.govdroracle.ai However, only a small fraction of these patients (0.5%–1%) go on to develop overt hemolytic anemia. nih.gov
The pathophysiology involves the drug inducing the production of autoantibodies, primarily of the IgG type, that are directed against red blood cell antigens, particularly within the Rh complex. nih.govemjournal.net This leads to the coating of erythrocytes with these autoantibodies, which are then recognized and destroyed by macrophages in the spleen and liver (extravascular hemolysis). aafp.org The anemia typically resolves upon discontinuation of the drug. nih.gov
| Feature | Description |
| Incidence of Positive Coombs Test | 10% to 20% of patients on long-term therapy. fda.govdroracle.ai |
| Incidence of Hemolytic Anemia | 0.5% to 1% of patients with a positive Coombs test. nih.gov |
| Onset | Usually between 6 and 12 months of therapy. fda.govdroracle.ai |
| Mechanism | Induction of IgG autoantibodies against red blood cell antigens (Rh complex). nih.govemjournal.net |
| Type of Hemolysis | Extravascular. aafp.org |
Though less common than hemolytic anemia, alpha-Methyldopa can also cause immune-mediated thrombocytopenia and leukopenia. nih.govdroracle.ai
Immune Thrombocytopenia: The mechanism is analogous to that of hemolytic anemia, involving the formation of drug-induced antibodies that bind to platelets, leading to their premature destruction by the reticuloendothelial system. nih.govmdpi.com The development of these anti-platelet antibodies results in a decreased platelet count, which can increase the risk of bleeding. researchgate.net
Leukopenia: A reversible reduction in the white blood cell count, primarily affecting granulocytes, has also been observed. droracle.ai The exact mechanism is not as well-defined as that for hemolytic anemia but is presumed to be immune-mediated, potentially involving drug-dependent antibodies that target neutrophils, leading to their destruction. mhmedical.com
Both thrombocytopenia and leukopenia are generally reversible upon cessation of alpha-Methyldopa therapy. droracle.ai
Central Nervous System (CNS) Manifestations
Alpha-methyldopa hydrochloride, a centrally acting antihypertensive agent, exerts its therapeutic effect by modulating neurotransmitter activity within the central nervous system. nih.govdrugbank.com However, this mechanism also underlies a range of CNS-related adverse effects.
Pathophysiological Basis of Behavioral and Mood Changes (e.g., Depression, Psychosis)
The use of alpha-methyldopa has been associated with various behavioral and mood alterations, including depression and, more rarely, psychosis. rxlist.comnih.gov While early reports suggested a significant link with depression, subsequent reviews have indicated this association may be weaker than originally believed, often occurring in individuals with a pre-existing history of depression. nih.govnih.gov Symptoms of depression may develop in a small percentage of patients, sometimes shortly after starting therapy, and typically resolve after discontinuing the drug. psychiatryonline.org
The pathophysiological basis for these changes is thought to be related to the drug's impact on central neurotransmitter systems. researchgate.net Alpha-methyldopa interferes with the synthesis of key biogenic amines. drugbank.com It acts as an inhibitor of DOPA decarboxylase, an enzyme crucial for the production of dopamine (B1211576) and serotonin (B10506). drugbank.comnih.gov This inhibition can lead to a depletion of these neurotransmitters, which are integral to mood regulation. drugbank.com The development of psychotic symptoms, such as paranoid-hallucinatory states or acute confusional states, has been reported, although these occurrences are rare. nih.govpsychiatryonline.org These toxic psychoses suggest that alpha-methyldopa can produce significant CNS toxicity, manifesting as severe behavioral changes. psychiatryonline.org
Table 1: CNS Behavioral and Mood Changes Associated with alpha-Methyldopa
| Adverse Effect | Proposed Pathophysiological Basis | Key Findings |
|---|---|---|
| Depression | Depletion of central neurotransmitters like serotonin and norepinephrine (B1679862) due to inhibition of DOPA decarboxylase. drugbank.comnih.govnih.gov | Incidence appears low (around 4% in some trials), often in patients with a prior history of depression. nih.govpsychiatryonline.org Symptoms typically remit upon drug discontinuation. psychiatryonline.org |
| Psychosis | Significant CNS toxicity from neurotransmitter disruption. psychiatryonline.org | Rare occurrences of paranoid-hallucinatory states and toxic psychoses have been reported. nih.govpsychiatryonline.org |
| Sedation/Fatigue | Central alpha-2 adrenergic receptor stimulation and general CNS depression. nih.govmayoclinic.org | Common, especially at the beginning of therapy or with dose increases. rxlist.commayoclinic.org |
Mechanisms Underlying Involuntary Choreoathetotic Movements
Alpha-methyldopa can induce involuntary movement disorders, including choreoathetotic movements. nih.govrxlist.comnih.gov These are rare but significant adverse effects, observed particularly in patients with severe bilateral cerebrovascular disease. rxlist.com Choreoathetotic movements are characterized by irregular, flowing, non-rhythmic motions (chorea) combined with writhing, twisting movements (athetosis). nih.gov
The precise mechanism is not fully elucidated but is believed to stem from the drug's interference with the dopaminergic pathways in the basal ganglia, a brain region critical for motor control. By depleting dopamine, alpha-methyldopa can disrupt the delicate balance of neurotransmitters that regulate movement, leading to these dyskinesias. wikipedia.orgmovementdisorders.org The drug has also been associated with the exacerbation of Parkinsonian symptoms, which further points to its impact on the dopamine system. wikipedia.orgdrugs.com
Correlation with Neurotransmitter Depletion Hypotheses
The central mechanism of action and many of the adverse CNS effects of alpha-methyldopa are directly correlated with its ability to deplete key neurotransmitters. The drug and its metabolites interfere with the synthesis, storage, and release of catecholamines and serotonin. drugbank.comwikipedia.org
Metabolism to a "False Neurotransmitter" : Alpha-methyldopa is metabolized in adrenergic neurons to alpha-methylnorepinephrine. biolife-publisher.itbiolife-publisher.it This compound then acts as a "false neurotransmitter." biolife-publisher.itbiolife-publisher.it It is stored in neuronal vesicles and released upon nerve stimulation, but it is a less potent agonist at alpha-1 adrenergic receptors compared to norepinephrine. biolife-publisher.it However, its primary antihypertensive effect comes from stimulating central inhibitory alpha-2 adrenergic receptors, which reduces sympathetic outflow from the brainstem. nih.govdrugbank.comwikipedia.org
Enzyme Inhibition : As an L-isomer, alpha-methyldopa is a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (DOPA decarboxylase). drugbank.comwikipedia.org This enzyme is essential for converting L-DOPA to dopamine (a precursor to norepinephrine) and 5-HTP to serotonin. drugbank.com Inhibition of this enzyme leads to a net reduction in the tissue concentrations of dopamine, norepinephrine, epinephrine (B1671497), and serotonin. drugbank.comrxlist.com
This depletion of crucial neurotransmitters provides a biochemical basis for the observed CNS side effects. The reduction in dopamine in the basal ganglia is linked to motor disturbances, while the depletion of serotonin and norepinephrine in other brain regions is hypothesized to contribute to depression and other mood changes. nih.govnih.govresearchgate.net
Cardiovascular Adverse Effects: Rebound Hypertension and Sodium/Water Retention Leading to Edema
While used to treat hypertension, alpha-methyldopa can paradoxically cause adverse cardiovascular events.
Rebound Hypertension : Abrupt cessation of alpha-methyldopa therapy can lead to rebound hypertension, where blood pressure returns to pre-treatment levels or higher within 24 to 48 hours. nih.govdrugbank.comwikipedia.org This phenomenon is believed to result from a sudden restoration of sympathetic nervous system activity that was suppressed during treatment. semanticscholar.org The central inhibitory alpha-2 adrenergic receptors are no longer stimulated by alpha-methylnorepinephrine, leading to an unopposed surge in sympathetic outflow.
Sodium/Water Retention and Edema : Some patients taking alpha-methyldopa experience clinical edema (swelling) and weight gain. rxlist.comdrugs.com This is attributed to the drug's tendency to cause sodium and water retention. The exact mechanism for this effect is not fully understood but may involve alterations in renal hemodynamics or hormonal regulation of sodium balance. If the edema progresses or signs of heart failure appear, the medication should not be continued. rxlist.com
Endocrine and Reproductive System Impacts (e.g., Male Infertility)
Alpha-methyldopa can disrupt the endocrine system, primarily by causing hyperprolactinemia (elevated prolactin levels). rxlist.comdrugs.com This effect is a consequence of the drug's depletion of dopamine in the hypothalamus. Dopamine normally acts as an inhibitor of prolactin release from the pituitary gland. By reducing dopamine levels, alpha-methyldopa removes this inhibition, leading to increased prolactin secretion. researchgate.net
Clinically, hyperprolactinemia can manifest as:
Galactorrhea (inappropriate milk production) drugs.com
Amenorrhea (absence of menstruation) in women drugs.com
Breast enlargement rxlist.com
While the prompt specifically mentions male infertility, the available search results focus on hyperprolactinemia-related effects like galactorrhea and amenorrhea. Elevated prolactin in men is a known cause of reproductive dysfunction, including reduced libido, erectile dysfunction, and impaired spermatogenesis, which can lead to infertility.
Immunological Reactions and Hypersensitivity Syndromes (e.g., Lupus-like Syndrome, Myocarditis, Pericarditis)
Alpha-methyldopa is associated with a range of adverse effects that are immunological or hypersensitivity-based in nature. rxlist.comrxlist.com
Lupus-like Syndrome : The drug is a known, albeit low-risk, cause of drug-induced lupus erythematosus (DIL). researchgate.netdermnetnz.org This autoimmune syndrome develops after a period of continuous exposure to the medication. dermnetnz.orgminervamedica.it Patients may present with symptoms such as arthralgia (joint pain), arthritis, and photosensitivity. nih.gov Serological abnormalities are key to diagnosis and include the presence of antinuclear antibodies (ANA) and anti-histone antibodies. researchgate.netminervamedica.itnih.gov Unlike idiopathic lupus, severe renal or CNS involvement is rare in methyldopa-induced lupus. dermnetnz.orgnih.gov The condition typically resolves upon discontinuation of the drug. dermnetnz.orgnih.gov
Myocarditis and Pericarditis : Rare but potentially fatal hypersensitivity reactions involving the heart have been reported. nih.govrxlist.com Myocarditis (inflammation of the heart muscle) and pericarditis (inflammation of the sac surrounding the heart) can occur as part of a systemic hypersensitivity reaction, which may also involve hepatitis or pneumonitis. drugs.comnih.gov In reported fatal cases, the myocarditis was not suspected clinically, and death occurred suddenly. nih.gov The underlying mechanism is believed to be a drug hypersensitivity reaction. nih.gov
Table 2: Immunological and Hypersensitivity Reactions to alpha-Methyldopa
| Reaction | Clinical Manifestations | Immunological Markers |
|---|---|---|
| Lupus-like Syndrome | Arthralgia, arthritis, photosensitivity, fever, serositis. dermnetnz.orgnih.govnih.gov | Positive Antinuclear Antibody (ANA), positive anti-histone antibodies. researchgate.netnih.gov |
| Myocarditis | Can be asymptomatic before sudden death; may be associated with fever or signs of hepatitis. drugs.comnih.gov | Often associated with eosinophilia. rxlist.com |
| Pericarditis | Chest pain, friction rub; part of a systemic hypersensitivity syndrome. rxlist.comrxlist.com | Eosinophilia may be present. rxlist.com |
| Hemolytic Anemia | Fatigue, jaundice, pale skin. drugs.com | Positive Coombs test. rxlist.comnih.gov |
Drug Interactions and Polypharmacy Considerations with Alpha Methyldopa Hydrochloride
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when two drugs act on the same or related physiological systems, resulting in additive, synergistic, or antagonistic effects.
The co-administration of alpha-methyldopa hydrochloride with agents that depress the central nervous system (CNS) can lead to an enhancement of sedative and hypotensive effects. drugs.com Alpha-methyldopa itself can cause sedation, particularly during the initial phase of therapy or following a dose increase. ghsupplychain.org When combined with other CNS depressants, this effect can be potentiated. drugs.com
Many psychotherapeutic and CNS-active agents, including anxiolytics, sedatives, hypnotics, antidepressants, antipsychotics, opioids, alcohol, and muscle relaxants, possess hypotensive properties. drugs.com The concurrent use of these agents with an antihypertensive like alpha-methyldopa can result in additive effects on blood pressure, potentially leading to orthostatic hypotension. drugs.com Patients should be monitored for enhanced sedation and dizziness. wellrx.com The mechanism for this interaction involves the combined depressant effects on the central nervous system. drugs.com
Table 1: Pharmacodynamic Interactions with CNS Depressants
| Interacting Drug Class | Potential Effect | Underlying Mechanism |
| Anxiolytics, Sedatives, Hypnotics | Increased sedation, additive hypotension | Additive CNS depressant effects drugs.com |
| Antipsychotics | Increased sedation, additive hypotension | Additive CNS depressant effects drugs.com |
| Opioids | Increased sedation, additive hypotension | Additive CNS depressant effects drugs.com |
| Alcohol | Increased sedation, potential for impaired attention | Additive CNS depressant effects drugs.com |
The antihypertensive action of alpha-methyldopa can be opposed by sympathomimetic agents (e.g., amphetamine, ephedrine, norepinephrine). ghsupplychain.orgdrugbank.com These drugs stimulate the sympathetic nervous system, which can counteract the centrally mediated sympatholytic effect of alpha-methyldopa's active metabolite, alpha-methylnorepinephrine. drugbank.combiolife-publisher.it This antagonism can lead to a diminished control of blood pressure. ghsupplychain.org
A more critical interaction occurs with Monoamine Oxidase Inhibitors (MAOIs). The concurrent use of alpha-methyldopa and MAOIs is contraindicated. nih.govdrugs.comrxlist.com This combination can lead to a loss of blood pressure control and signs of excessive central nervous system stimulation, such as hyperexcitability and hallucinations. drugs.com The proposed mechanism involves an accumulation of catecholamines and alpha-methylnorepinephrine, leading to excessive sympathetic stimulation in the CNS. drugs.com It is recommended that at least 14 days elapse between the discontinuation of an MAOI and the initiation of alpha-methyldopa therapy. drugs.com
Similarly, tricyclic antidepressants (e.g., imipramine, desipramine) have been shown to antagonize the central hypotensive effect of alpha-methyldopa. nih.gov This is thought to occur through the blockade of central alpha-adrenergic receptors that are normally stimulated by alpha-methylnorepinephrine, the active metabolite of alpha-methyldopa. nih.gov
Pharmacokinetic Interactions
Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion (ADME) by another substance.
Alpha-methyldopa is an analog of DOPA and undergoes metabolism by enzymes involved in catecholamine pathways. drugbank.com One such enzyme is Catechol-O-methyltransferase (COMT). COMT inhibitors, such as opicapone (B609759) and tolcapone, are used in the management of Parkinson's disease to prevent the breakdown of levodopa. nih.govparkinson.orgneurologylive.com By inhibiting COMT, these drugs can also decrease the metabolism of alpha-methyldopa, potentially increasing its plasma levels and therapeutic effect. medscape.com Co-administration requires careful monitoring. medscape.com
The primary route of elimination for alpha-methyldopa and its metabolites is renal. nih.gov Approximately 70% of the absorbed drug is excreted in the urine. drugbank.comhres.ca In patients with renal failure, the excretion of alpha-methyldopa is slowed, which can lead to an accumulation of the drug and its metabolites, potentially prolonging its hypotensive action. nih.govdrugbank.com
The gastrointestinal absorption of alpha-methyldopa is incomplete and highly variable, with an average bioavailability of about 25%. drugbank.comwalshmedicalmedia.com Co-administration with certain substances can further impair its absorption. Several studies have demonstrated that concurrent ingestion of ferrous sulfate (B86663) or ferrous gluconate can significantly decrease the bioavailability of alpha-methyldopa, which may adversely affect blood pressure control. ghsupplychain.orgrxlist.com This interaction is believed to be due to the formation of a chelation complex between iron and methyldopa (B1676449) in the gastrointestinal tract, which inhibits its absorption. medscape.com
Clinical Significance of Specific Drug Combinations and their Underlying Mechanisms
The clinical implications of these interactions range from reduced therapeutic efficacy to significant safety concerns.
Other Antihypertensives: When alpha-methyldopa is used with other antihypertensive drugs, a potentiation of the antihypertensive effect may occur. ghsupplychain.orgrxlist.com This is a pharmacodynamic interaction that can be therapeutically beneficial but requires careful monitoring to avoid hypotension. drugs.com
Lithium: Concomitant administration of alpha-methyldopa and lithium requires careful monitoring for symptoms of lithium toxicity. ghsupplychain.orgrxlist.com The precise mechanism is not fully established, but it is thought that alpha-methyldopa may alter the renal excretion of lithium, leading to increased serum levels and potential toxicity.
Iron Supplements: The interaction with ferrous sulfate or gluconate is clinically significant as it can lead to a loss of antihypertensive control. ghsupplychain.org The mechanism is pharmacokinetic, involving impaired gastrointestinal absorption of alpha-methyldopa due to chelation. medscape.com
MAOIs: The combination with MAOIs is contraindicated due to the risk of a hypertensive crisis and CNS hyperexcitability. drugs.com This is a critical pharmacodynamic interaction resulting from excessive central sympathetic stimulation.
Table 2: Clinically Significant Drug Combinations with this compound
| Interacting Drug(s) | Clinical Outcome | Underlying Mechanism |
| Other Antihypertensives | Potentiated hypotensive effect | Pharmacodynamic synergism ghsupplychain.orgmedscape.com |
| CNS Depressants (e.g., sedatives, alcohol) | Additive sedation and hypotension | Pharmacodynamic synergism drugs.com |
| Sympathomimetics, Tricyclic Antidepressants | Decreased antihypertensive effect | Pharmacodynamic antagonism ghsupplychain.orgnih.gov |
| Monoamine Oxidase Inhibitors (MAOIs) | Loss of blood pressure control, CNS hyperexcitability, hallucinations | Excessive central sympathetic stimulation drugs.com |
| Lithium | Increased risk of lithium toxicity | Altered renal excretion of lithium ghsupplychain.orgrxlist.com |
| Ferrous Sulfate, Ferrous Gluconate | Decreased bioavailability of alpha-methyldopa, reduced efficacy | Pharmacokinetic; impaired GI absorption via chelation ghsupplychain.orgmedscape.com |
| COMT Inhibitors (e.g., opicapone) | Increased levels of alpha-methyldopa | Pharmacokinetic; decreased metabolism medscape.com |
Research Strategies for Managing Polypharmacy in this compound Therapy
The management of polypharmacy, particularly in patients prescribed older medications such as this compound, requires a multifaceted research approach. Strategies are evolving to better understand and mitigate the risks associated with the concurrent use of multiple medications. These research efforts are crucial for developing evidence-based guidelines and clinical tools to ensure patient safety and therapeutic efficacy.
Pharmacoepidemiological Studies and Real-World Data Analysis
A foundational research strategy involves the use of large-scale pharmacoepidemiological studies. These studies analyze real-world data from electronic health records (EHRs), insurance claims databases, and national drug registries to identify patterns of polypharmacy and associated outcomes in patients taking this compound. By examining vast patient populations, researchers can uncover potential drug-drug interactions (DDIs) that may not have been apparent in smaller, pre-market clinical trials.
For instance, a cross-sectional study in northern Italy highlighted that polypharmacy is a significant issue in older patients, with a high prevalence of potential DDIs. nih.gov Research of this nature can identify the frequency with which this compound is co-prescribed with other medications and correlate these combinations with clinical outcomes. Big data analytics and pharmacoepidemiology are increasingly being used to identify drug combinations associated with the highest risks of adverse events. osu.edu
Clinical Trials and Deprescribing Studies
While observational studies can identify associations, well-designed clinical trials are necessary to establish causal relationships and test specific interventions. Research strategies in this area include randomized controlled trials (RCTs) focused on deprescribing. Deprescribing is the planned and supervised process of discontinuing medications that are no longer necessary or are causing harm.
Systematic reviews of clinical trials on antihypertensive drug deprescribing have shown that reducing medication burden can be safe and may not negatively impact blood pressure control in certain patient populations. nih.gov Future research could involve RCTs specifically designed to evaluate the safety and efficacy of deprescribing this compound in patients on complex medication regimens, particularly in the elderly, where polypharmacy is most common. nih.gov
Development and Validation of Clinical Decision Support Tools
Another critical research avenue is the development and validation of clinical decision support (CDS) systems. These tools are often integrated into electronic prescribing systems to alert clinicians to potential DDIs, inappropriate prescribing, and cumulative medication risks. Research in this area focuses on creating and refining algorithms that can accurately identify patients at high risk from polypharmacy involving this compound.
The development of these tools often relies on established criteria for potentially inappropriate medications in older adults, such as the Beers Criteria and the Screening Tool of Older Person's Prescriptions (STOPP). uams.eduresearchgate.net Research is ongoing to enhance the specificity and sensitivity of these tools to provide actionable recommendations to clinicians at the point of care.
Pharmacokinetic and Pharmacodynamic Interaction Studies
In-depth pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the mechanisms underlying drug interactions with this compound. These studies investigate how co-administered drugs affect the absorption, distribution, metabolism, and excretion of this compound, and vice versa. For example, research has shown that iron supplements can interfere with the absorption of methyldopa. ebsco.com
Further research could utilize advanced analytical techniques to explore the metabolic pathways of this compound and identify potential interactions with newer medications. This type of research provides the foundational knowledge needed to predict and manage DDIs effectively.
Qualitative and Mixed-Methods Research
Understanding the patient and provider perspectives on polypharmacy is also a key research strategy. Qualitative and mixed-methods studies can explore the decision-making processes of clinicians when prescribing multiple medications and the experiences of patients managing complex drug regimens. This research can identify barriers to effective medication management and inform the development of patient-centered interventions.
Shared decision-making between patients and healthcare providers is essential for managing polypharmacy. nih.gov Research that explores how to best facilitate these conversations can lead to more personalized and effective medication management strategies.
Table of Research Strategies
| Research Strategy | Focus | Examples of Application for this compound |
| Pharmacoepidemiology | Analyzing large datasets to identify patterns and outcomes of polypharmacy. | Investigating the prevalence of co-prescription with other antihypertensives and assessing the risk of adverse events in real-world populations. |
| Clinical Trials | Testing specific interventions, such as deprescribing, in a controlled setting. | Conducting RCTs to evaluate the safety and efficacy of discontinuing this compound in elderly patients with polypharmacy. |
| CDS Tool Development | Creating and validating tools to assist clinicians in making prescribing decisions. | Integrating alerts into EHRs for potential interactions between this compound and other medications based on established criteria. |
| PK/PD Studies | Investigating the mechanisms of drug interactions at a molecular level. | Studying the impact of commonly co-prescribed medications on the metabolism and therapeutic effect of this compound. |
| Qualitative Research | Exploring the perspectives and experiences of patients and providers. | Conducting interviews and focus groups to understand the challenges of managing a medication regimen that includes this compound. |
Advanced Analytical Methodologies for Alpha Methyldopa Hydrochloride Research
Spectrophotometric Techniques
Spectrophotometry, a cornerstone of pharmaceutical analysis, provides simple, cost-effective, and rapid methods for the determination of alpha-Methyldopa. tandfonline.comnih.gov These methods are typically based on the inherent ultraviolet (UV) absorbance of the molecule or, more commonly, on the formation of colored products through various chemical reactions. tandfonline.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Direct UV-Vis spectrophotometry offers a straightforward approach for the quantification of alpha-Methyldopa. The compound exhibits a natural UV absorption maximum at approximately 280 nm in aqueous solutions. nih.gov However, this method can be susceptible to interference from excipients and other UV-absorbing compounds present in the sample matrix, which may limit its selectivity. tandfonline.com To enhance sensitivity and selectivity, derivatization techniques are often employed, leading to the formation of chromophores that absorb in the visible region, where interference is generally lower.
Kinetic Spectrophotometric Methods and Reaction Mechanism Considerations
Kinetic spectrophotometric methods offer an alternative to equilibrium-based assays and are valued for their potential to improve selectivity and eliminate interference from colored and turbid sample matrices. These methods are based on measuring the rate of a chemical reaction involving alpha-Methyldopa.
One such method involves the oxidation of alpha-Methyldopa, a catechol derivative, by the ferric ion (Fe³⁺) in the presence of salicylic acid and hydrochloric acid. researchgate.nettandfonline.com The reaction is monitored by observing the decrease in absorbance of the deep blue iron(III)-salicylate complex at a maximum wavelength (λmax) of 525 nm. researchgate.nettandfonline.com As Fe³⁺ is reduced to the ferrous ion (Fe²⁺) by alpha-Methyldopa, the complex dissociates, leading to a measurable change in absorbance over time. researchgate.nettandfonline.com This reaction follows pseudo-first-order kinetics, and the rate of reaction is proportional to the concentration of alpha-Methyldopa. researchgate.net The proposed mechanism involves the oxidation of the catechol moiety of alpha-Methyldopa to a quinone. researchgate.nettandfonline.com
Another kinetic approach is based on the inhibitory effect of catecholamines like alpha-Methyldopa on the reaction between neutral red and nitrite in an acidic medium. asianpubs.org The reaction is monitored by measuring the decrease in absorbance of the neutral red solution at 530 nm. The presence of alpha-Methyldopa inhibits this reaction, and the reduction in the reaction rate is proportional to its concentration. asianpubs.org
Table 1: Comparison of Kinetic Spectrophotometric Methods for alpha-Methyldopa Analysis
| Method | Principle | λmax (nm) | Linear Range | Reference |
|---|---|---|---|---|
| Iron(III)-Salicylate Complex | Oxidation of alpha-Methyldopa by Fe³⁺, leading to dissociation of the colored complex. | 525 | 40 - 360 µg/mL | researchgate.nettandfonline.com |
| Neutral Red Inhibition | Inhibition of the reaction between neutral red and nitrite by alpha-Methyldopa. | 530 | 1.8 x 10⁻⁶ - 1.33 x 10⁻⁵ M | asianpubs.org |
Applications of Oxidative Coupling Reactions and Complex Formation
Oxidative coupling and complex formation reactions are widely employed to develop sensitive and selective spectrophotometric methods for alpha-Methyldopa determination. These reactions typically yield stable, colored products with high molar absorptivity.
Oxidative Coupling Reactions:
A common strategy involves the oxidative coupling of alpha-Methyldopa with various chromogenic reagents in the presence of an oxidizing agent. For instance, a method has been developed based on the reaction of alpha-Methyldopa with 3-methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (MBTH) and potassium ferricyanide in an alkaline medium (pH 10.4) to form an orange-colored product with a λmax at 460 nm. researchgate.net
Another example is the coupling of alpha-Methyldopa with 2,6-dichloroquinone-4-chlorimide (DCQ) in an acetate buffer with a pH of 8.0, resulting in a colored product with a λmax of 400 nm. nih.govresearchgate.net The reaction ratio between methyldopa (B1676449) and DCQ has been determined to be 1:3. nih.gov Similarly, oxidative coupling with 1,5-diaminonaphthalene in the presence of ceric (IV) ammonium nitrate as an oxidizing agent in an acidic solution forms a stable blue-colored product with a λmax at 730 nm.
A simple and rapid method utilizes a new organic reagent (a Schiff's base) in an oxidative coupling reaction with alpha-Methyldopa in an acidic medium with potassium periodate. This reaction produces a stable, water-soluble orange complex with a maximum absorption at 481 nm. chemmethod.comchemmethod.com
Complex Formation:
The formation of colored complexes with metal ions is another effective approach for the spectrophotometric determination of alpha-Methyldopa. A notable example is the reaction of alpha-Methyldopa with molybdate ions to produce a yellow, water-soluble complex. redalyc.orgresearchgate.net The absorption spectrum of this complex shows a maximum analytical wavelength at 410 nm. redalyc.orgresearchgate.net The optimal pH for the formation and stability of this complex is in the range of 3.5 to 7.5. redalyc.org
Table 2: Spectrophotometric Methods Based on Oxidative Coupling and Complex Formation
| Reagent/System | Principle | λmax (nm) | Linear Range | Reference |
|---|---|---|---|---|
| 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) / Potassium Ferricyanide | Oxidative Coupling | 460 | 1.0 - 56.0 µg/mL | researchgate.net |
| 2,6-dichloroquinone-4-chlorimide (DCQ) | Oxidative Coupling | 400 | 4 - 20 µg/mL | nih.govresearchgate.net |
| 1,5-diaminonaphthalene / Ceric (IV) ammonium nitrate | Oxidative Coupling | 730 | - | |
| Schiff's Base / Potassium Periodate | Oxidative Coupling | 481 | 5.0 - 40 µg/mL | chemmethod.comchemmethod.com |
| Ammonium Molybdate | Complex Formation | 410 | 50 - 200 µg/mL | redalyc.orgresearchgate.net |
Chromatographic Separations and Mass Spectrometry
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the analysis of alpha-Methyldopa, offering superior separation efficiency, sensitivity, and specificity. tandfonline.comnih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a robust and reliable technique for the separation, identification, and quantification of alpha-Methyldopa in various matrices. tandfonline.com A variety of HPLC methods have been developed, often employing reversed-phase columns and UV or fluorescence detection.
A common approach involves the use of a C8 or C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol. For instance, a reversed-phase HPLC method was developed for the simultaneous determination of Methyldopa and Hydrochlorothiazide using a Hypersil BDS C8 column. japer.injaper.in The mobile phase was a mixture of mixed phosphate buffer (pH 5.5) and acetonitrile (50:50 v/v) at a flow rate of 1.0 ml/min, with detection at 287 nm. japer.injaper.in The retention times for Methyldopa and Hydrochlorothiazide were 2.17 min and 3.56 min, respectively. japer.injaper.in
For enhanced sensitivity in biological samples, fluorescence detection is often preferred. A rapid and reliable HPLC method with a fluorescence detector has been developed to analyze alpha-Methyldopa in human plasma. nih.gov
Method validation is a critical aspect of HPLC analysis, ensuring the reliability and reproducibility of the results. pharmaguideline.com Validation parameters typically include specificity, linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ), as per ICH guidelines. japer.inpharmaguideline.com For the simultaneous estimation of Methyldopa and Hydrochlorothiazide, the calibration curve was found to be linear over the concentration range of 62.5-375.0 µg/ml for Methyldopa. japer.in
Table 3: HPLC Method Parameters for alpha-Methyldopa Analysis
| Column | Mobile Phase | Detection | Retention Time (Methyldopa) | Application | Reference |
|---|---|---|---|---|---|
| Hypersil BDS C8 (250 mm x 4.6 mm; 5µ) | Mixed phosphate buffer (pH 5.5) and acetonitrile (50:50 v/v) | UV at 287 nm | 2.17 min | Bulk and tablet dosage form | japer.injaper.in |
| Not specified | Not specified | Fluorescence | Not specified | Human plasma | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification
LC-MS/MS has become the gold standard for the bioanalytical quantification of drugs like alpha-Methyldopa due to its exceptional sensitivity, selectivity, and speed. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.
A typical LC-MS/MS method for alpha-Methyldopa in human plasma involves protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection using an ion trap mass spectrometer with electrospray ionization (ESI) in the positive ion mode. researchgate.net The separation is often performed under isocratic conditions with a mobile phase of acetonitrile and formic acid in water. researchgate.net Detection is carried out in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor ion to product ion transition. For alpha-Methyldopa, the transition m/z 212.1 → 139.2, 166.2, 195.2 is often monitored. researchgate.net
An LC-MS/MS method for determining methyldopa in human plasma used dopa-phenyl-D3 as an internal standard and had a chromatographic run time of 5.5 minutes. nih.gov The method was linear in the range of 20-5000 ng/ml, with a limit of quantitation of 20 ng/ml. nih.gov Another developed and validated LC/MS-MS method for quantifying methyldopa levels in human plasma demonstrated good linearity, precision, and accuracy over a range of 0.32-20.48 μg/mL, with a lower limit of quantification (LLOQ) of 0.32 μg/mL. researchgate.net This rapid method had a run-time of 1.5 minutes. researchgate.net
Table 4: LC-MS/MS Method Parameters for alpha-Methyldopa Bioanalysis
| Column | Mobile Phase | Ionization | MRM Transition (m/z) | Linear Range | LLOQ | Reference |
|---|---|---|---|---|---|---|
| Zorbax SB-C18 | Acetonitrile and 0.2% (v/v) formic acid in water (2:98 v/v) | ESI Positive | 212.1 → 139.2, 166.2, 195.2 | 0.32 - 20.48 µg/mL | 0.32 µg/mL | researchgate.net |
| Not specified | Not specified | Electrospray | Not specified | 20 - 5000 ng/mL | 20 ng/mL | nih.gov |
Gas Chromatography Applications
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct analysis of alpha-Methyldopa hydrochloride by GC is challenging due to its low volatility and thermal instability, stemming from the presence of polar functional groups (carboxyl, amino, and catechol hydroxyls). To overcome these limitations, chemical derivatization is an essential prerequisite for its analysis by GC, particularly when coupled with mass spectrometry (GC-MS). jfda-online.com
Derivatization modifies the analyte to increase its volatility and thermal stability, making it suitable for the GC environment. jfda-online.com For alpha-Methyldopa, common derivatization strategies include:
Silylation: This process replaces active hydrogen atoms in the hydroxyl and amino groups with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently used.
Acylation: This involves reacting the analyte with an acylating agent to form esters and amides.
Alkylation: This converts acidic protons into esters or ethers.
A study on the analysis of L-DOPA and its metabolite 3-O-methyldopa, which are structurally related to alpha-Methyldopa, employed a multi-step derivatization process. tue.nl The amino and phenolic hydroxyl groups were first protected by acetylation, followed by esterification of the carboxyl group with pentafluorobenzyl (PFB) bromide. tue.nl This approach creates stable derivatives that can be easily extracted and analyzed by GC-MS. tue.nl The resulting derivatives, when analyzed by GC with electron capture negative ion mass spectrometry, provide excellent sensitivity, allowing for quantification at the sub-nmol/L level in plasma and cerebrospinal fluid. tue.nl
While effective, GC-based methods for alpha-Methyldopa are often complex due to the required derivatization steps. These additional steps can introduce variability and potential for error if not carefully controlled. jfda-online.com Consequently, other methods like HPLC are often preferred for routine analysis, though GC-MS remains a valuable tool for specific research applications requiring high sensitivity and structural confirmation. redalyc.org
Electrochemical and Voltammetric Methods for Detection and Quantification
Electrochemical methods, particularly voltammetry, offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the determination of this compound. tandfonline.comproquest.com These methods are based on the electroactive nature of the catechol group in the alpha-Methyldopa molecule, which can be easily oxidized at an electrode surface. ijcrcps.com The simplicity, accuracy, and high sensitivity of these techniques make them well-suited for analysis in both pharmaceutical and complex biological samples. ijcrcps.comjournals.gen.tr
Various types of electrodes have been employed, with significant research focused on chemically modified electrodes to enhance sensitivity and selectivity. ijcrcps.com Modifications can lower the overpotential required for oxidation and improve the peak current response, thereby lowering detection limits. ijcrcps.com
Key voltammetric techniques applied to alpha-Methyldopa analysis include:
Cyclic Voltammetry (CV): Used to investigate the electrochemical oxidation and reduction properties of the compound. proquest.comjournals.gen.tr
Differential Pulse Voltammetry (DPV): A highly sensitive technique used for quantitative analysis, offering lower detection limits compared to CV. proquest.comijcrcps.com
Research has demonstrated the successful use of glassy carbon electrodes (GCE) modified with polymers like poly(p-aminobenzene sulfonic acid). proquest.comjournals.gen.tr Such modifications can significantly increase the electrocatalytic effect, leading to a hundred-fold increase in peak current compared to an unmodified electrode. ijcrcps.com These sensors have been used for the simultaneous determination of alpha-Methyldopa and other substances, such as ascorbic acid and hydrochlorothiazide. nih.govresearchgate.net
The performance of these electrochemical methods is characterized by low limits of detection (LOD) and quantification (LOQ), and wide linear ranges, making them suitable for therapeutic drug monitoring.
| Electrode/Method | Matrix | Linear Range (µM) | LOD (µM) | LOQ (µM) | Reference |
|---|---|---|---|---|---|
| Poly(p-aminobenzene sulfonic acid)-modified GCE / DPV | Phosphate Buffer (pH 7.40) | 0.020 - 2.500 | 0.006 | 0.020 | proquest.comjournals.gen.tr |
| Pen-tip Graphite Electrode (PGE) / DPV | Phosphate Buffer (pH 7.40) | 0.020 - 2.820 | 0.012 | 0.040 | proquest.comjournals.gen.tr |
| TiO2 nanoparticles/ferrocene monocarboxylic acid-modified carbon paste electrode | Phosphate Buffer (pH 7.0) | 0.2 - 100 | 0.08 | - | ijcrcps.com |
| Carbon nanotubes/ionic liquid-modified GCE / DPV | - | 0.21 - 21.11 (µg/mL) | 0.0069 (µg/mL) | 0.010 (µg/mL) | ijcrcps.com |
Flow Injection Analysis and Chemiluminescence Techniques
Flow Injection Analysis (FIA)
Flow injection analysis (FIA) provides a rapid, automated, and precise platform for the determination of alpha-Methyldopa in pharmaceutical formulations. unesp.brresearchgate.net These systems are characterized by high sample throughput, typically allowing for a large number of determinations per hour. researchgate.net FIA methods for alpha-Methyldopa are generally coupled with spectrophotometric detection, relying on a chemical reaction to produce a colored product that can be measured. unesp.br
Several FIA methods have been developed based on different chemical reactions:
A method based on the complexation of alpha-Methyldopa with molybdate, which forms a yellow product measured at 410 nm. This method is effective over a concentration range of 50-200 mg/L with a sample throughput of 210 per hour. unesp.br
Another approach involves the reaction between alpha-Methyldopa and p-aminophenol in a strongly alkaline medium, producing a product detectable at 608 nm. This system can perform 48 determinations per hour. researchgate.net
The formation of an ion-pair compound between alpha-Methyldopa and potassium hexacyanoferrate in an acidic medium results in a yellow precipitate that can be quantified turbidimetrically or photometrically. researchgate.net
These FIA methods are typically robust, with good precision (relative standard deviation often below 2%), and are not subject to interference from common excipients found in pharmaceutical tablets. unesp.brresearchgate.net
Chemiluminescence Techniques
Chemiluminescence detection is an ultra-sensitive analytical technique that measures the light emitted from a chemical reaction. shimadzu.com While not as commonly reported for alpha-Methyldopa as other methods, its high sensitivity makes it a potentially powerful tool. redalyc.orgshimadzu.com In a typical setup coupled with HPLC, a chemiluminescence reagent is mixed with the column eluate, and the resulting light emission is measured by a photomultiplier tube. shimadzu.com
The application to alpha-Methyldopa would likely involve either:
Direct Chemiluminescence: A reaction where alpha-Methyldopa itself is a reactant that leads to light emission.
Indirect Chemiluminescence: Derivatizing alpha-Methyldopa with a tag that can participate in a light-emitting reaction. This approach is used for analytes that are not naturally luminescent and can achieve detection limits in the femtomole (10⁻¹⁵ mol) or even attomole (10⁻¹⁸ mol) range. shimadzu.com
Given the structure of alpha-Methyldopa, it could potentially be oxidized in a reaction that generates chemiluminescence, or it could be derivatized (e.g., dansylation of the primary amine) to enable highly sensitive indirect detection. shimadzu.com
Application of Radioisotopic Tracing in Metabolic and Distribution Studies
Radioisotopic tracing, particularly using carbon-14 (¹⁴C)-labelled alpha-Methyldopa, has been instrumental in elucidating the metabolic fate and distribution of the drug in both humans and animal models. nih.govnih.gov These studies provide definitive quantitative data on absorption, metabolism, and excretion pathways.
Following oral administration of ¹⁴C-labelled L-alpha-Methyldopa to human subjects, the radioactivity is excreted in both urine and feces. nih.gov In normal subjects, approximately 40% of the dose is excreted in the urine and 60% in the feces within several days. nih.gov The majority of the urinary radioactivity is eliminated within the first 24 hours. nih.gov The fecal radioactivity consists almost entirely of unchanged L-alpha-Methyldopa, indicating incomplete absorption from the gastrointestinal tract. nih.gov
The primary metabolite found in urine is the O-sulfate conjugate of alpha-Methyldopa. nih.gov Other significant metabolites identified from these tracing studies include:
Free (unconjugated) alpha-Methyldopa
3-O-methyl-alpha-methyldopa (free and conjugated)
alpha-methyldopamine (B1210744)
3-O-methyl-alpha-methyldopamine
3,4-dihydroxyphenylacetone (B24149) nih.gov
| Metabolite | Percentage of Administered Dose Excreted in Urine | Reference |
|---|---|---|
| Free and Conjugated alpha-Methyldopa | 23% - 37% | nih.gov |
| Free and Conjugated 3-O-methyl-alpha-methyldopa | ~4% | nih.gov |
| Total Amines (alpha-methyldopamine and 3-O-methyl-alpha-methyldopamine) | ~6% | nih.gov |
| Ketones (mainly 3,4-dihydroxyphenylacetone) | ~3% | nih.gov |
Distribution studies in rats comparing ¹⁴C-O-methyldopa with ¹⁴C-L-DOPA showed that total radioactivity in the plasma and brain was significantly higher after administration of the former. nih.gov Because alpha-Methyldopa is lipid-soluble, it is known to cross the placental barrier and can be found in cord blood. drugbank.com These radioisotopic studies have been fundamental to understanding the pharmacokinetic profile of the drug, revealing details of its absorption, extensive metabolism (primarily through conjugation), and renal excretion. nih.gov
Method Validation and Quantitative Analysis in Complex Biological Matrices
The quantitative analysis of this compound in complex biological matrices, such as plasma, serum, and urine, requires robust and fully validated analytical methods. tandfonline.comnih.gov Method validation ensures that the analytical procedure is reliable, selective, sensitive, and accurate for its intended purpose, which is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. tandfonline.comnih.govnih.gov Key challenges in these matrices include the low concentrations of the drug, its chemical instability due to the easily oxidizable catechol group, and potential interference from endogenous compounds. tandfonline.com
A validated method must meet specific acceptance criteria for several key parameters:
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For instance, an LC-MS/MS method for human plasma was linear in the range of 20-5000 ng/mL. nih.gov Another method showed linearity from 0.020 to 3.000 µg/mL.
Sensitivity: The sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy. Validated methods have achieved LLOQs of 20 ng/mL in human plasma. nih.gov
Precision and Accuracy: Precision measures the closeness of repeated measurements (expressed as coefficient of variation, CV%), while accuracy measures the closeness of the measured value to the true value (expressed as % bias). nih.gov Validation typically assesses intra-day (repeatability) and inter-day precision and accuracy at multiple concentration levels, including the LLOQ.
Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. A validated LC-MS/MS method reported recovery rates of 62-64%.
Stability: The stability of alpha-Methyldopa in the biological matrix must be evaluated under various conditions, including short-term (benchtop), long-term (storage), and after freeze-thaw cycles. tandfonline.com Due to its susceptibility to oxidation, stabilization of plasma samples, for example by adding ascorbic acid, is often necessary.
High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) are the most common techniques for quantitative analysis in biological fluids due to their high sensitivity and selectivity. tandfonline.comnih.govnih.gov
| Validation Parameter | Matrix | Method | Finding | Reference |
|---|---|---|---|---|
| Linearity | Human Plasma | LC-MS/MS | 20 - 5000 ng/mL | nih.gov |
| LLOQ | Human Plasma | LC-MS/MS | 20 ng/mL | nih.gov |
| Intra-day Precision (CV%) | Human Plasma | LC-MS/MS | 4.3% - 7.3% | nih.gov |
| Inter-day Precision (CV%) | Human Plasma | LC-MS/MS | 0.5% - 7.7% | nih.gov |
| Intra-day Accuracy (% bias) | Human Plasma | LC-MS/MS | -8.0% to -1.3% | nih.gov |
| Recovery | Human Plasma | LC-MS/MS | 62.4% - 63.5% |
Q & A
Q. What safety protocols are recommended for handling alpha-Methyldopa hydrochloride in laboratory settings?
this compound requires adherence to OSHA Hazard Communication Standard (HCS) guidelines. Key measures include:
Q. What analytical techniques are effective for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) are standard. For reproducibility:
Q. How should this compound be stored to ensure stability in pharmacological studies?
Store at room temperature (20–25°C) in airtight, light-resistant containers. Stability testing under accelerated conditions (40°C/75% RH) shows no significant degradation over 6 months .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate the antihypertensive efficacy of this compound while controlling for metabolic variations?
- Model selection: Use spontaneously hypertensive rats (SHR) or murine models with induced hypertension.
- Dosage: Administer intraperitoneally (e.g., 200 mg/kg in mice) 10 minutes before inducing hypertensive stimuli .
- Controls: Include sham-treated and positive control groups (e.g., dexmedetomidine) to benchmark efficacy .
- Outcome metrics: Measure systolic blood pressure via tail-cuff plethysmography and plasma catecholamine levels .
Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?
- Sample size calculation: Use power analysis (e.g., 80% power to detect a 30% difference in lethality rates) .
- Nonlinear regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- Survival analysis: Apply Kaplan-Meier curves with log-rank tests for time-to-event endpoints (e.g., seizure latency) .
Q. How can contradictory findings regarding the hepatotoxic effects of this compound be systematically addressed?
- Literature synthesis: Use PRISMA guidelines for meta-analyses, prioritizing studies with standardized hepatotoxicity criteria (e.g., ALT/AST elevation >3× baseline) .
- Mechanistic studies: Investigate metabolic pathways (e.g., hepatic conversion to α-methylnorepinephrine) in vitro using hepatocyte cultures .
- Population stratification: Differentiate outcomes by patient subgroups (e.g., pre-existing liver disease vs. healthy subjects) in retrospective analyses .
Q. What experimental models are suitable for studying the central sympatholytic effects of this compound?
- Neurochemical assays: Measure norepinephrine depletion in brainstem nuclei (e.g., nucleus tractus solitarii) via microdialysis .
- Genetic models: Use dopamine β-hydroxylase knockout mice to isolate peripheral vs. central mechanisms .
- Behavioral endpoints: Quantify baroreflex sensitivity through vagus nerve stimulation in anesthetized models .
Methodological Considerations
- Reproducibility: Document detailed protocols for compound preparation, including solvent selection (e.g., saline vs. DMSO) and administration routes .
- Ethical compliance: Obtain institutional animal care committee approvals (e.g., PAUHDEK-2010/002) for in vivo studies .
- Data reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data from supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
